Xerantholide

Description

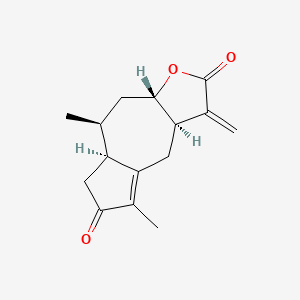

Structure

3D Structure

Properties

CAS No. |

65017-97-2 |

|---|---|

Molecular Formula |

C15H18O3 |

Molecular Weight |

246.3 g/mol |

IUPAC Name |

(3aS,5S,5aS,9aR)-5,8-dimethyl-1-methylidene-4,5,5a,6,9,9a-hexahydro-3aH-azuleno[6,5-b]furan-2,7-dione |

InChI |

InChI=1S/C15H18O3/c1-7-4-14-12(9(3)15(17)18-14)5-11-8(2)13(16)6-10(7)11/h7,10,12,14H,3-6H2,1-2H3/t7-,10-,12+,14-/m0/s1 |

InChI Key |

UQNONRHPSCIIJO-BNYHBGRESA-N |

SMILES |

CC1CC2C(CC3=C(C(=O)CC13)C)C(=C)C(=O)O2 |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@H](CC3=C(C(=O)C[C@@H]13)C)C(=C)C(=O)O2 |

Canonical SMILES |

CC1CC2C(CC3=C(C(=O)CC13)C)C(=C)C(=O)O2 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Xerantholide; |

Origin of Product |

United States |

Foundational & Exploratory

Xerantholide: A Technical Guide to Natural Sources, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xerantholide is a naturally occurring sesquiterpene lactone, a class of secondary metabolites known for their diverse and potent biological activities.[1][2] These compounds are predominantly found in plants belonging to the Asteraceae family.[1] Due to its interesting pharmacological profile, including anti-gonorrheal and anti-plasmodium activities, xerantholide has garnered attention within the scientific community for its potential in drug discovery and development.[1][3] This technical guide provides an in-depth overview of the natural sources of xerantholide, detailed protocols for its isolation and purification, quantitative data on extraction yields, and insights into its biological mechanisms of action.

Natural Sources of Xerantholide

Xerantholide has been identified and isolated from a variety of plant species, primarily within the Asteraceae (Compositae) family. The genus Xanthium is a particularly rich source of related compounds called xanthanolides.[4][5] The primary documented sources of xerantholide are detailed in Table 1.

| Genus | Species | Plant Part | Family | Reference |

| Pechuel-loeschea | leubnitziae | Leaves | Asteraceae | [1] |

| Xeranthemum | cylindraceum | Aerial Parts | Asteraceae | [2] |

| Cota | austriaca | Not Specified | Asteraceae | [2] |

| Xanthium | sibiricum | Aerial Parts | Asteraceae | [6][7][8][9] |

| Xanthium | strumarium | Aerial Parts, Leaves | Asteraceae | [4][10][11] |

Isolation and Purification Methodologies

The isolation of xerantholide from its natural plant sources typically involves a multi-step process of extraction and chromatographic purification. The selection of solvents and chromatographic techniques is critical for achieving a high yield and purity of the final compound.

General Experimental Protocol for Xerantholide Isolation

This protocol is a synthesized methodology based on common practices for isolating sesquiterpene lactones from plant materials.

1. Plant Material Preparation:

-

The aerial parts or leaves of the source plant (e.g., Pechuel-loeschea leubnitziae or Xanthium species) are collected and air-dried in the shade at room temperature.[12][13]

-

The dried plant material is then ground into a fine powder to increase the surface area for efficient extraction.[12][13]

2. Extraction:

-

Soxhlet Extraction: The powdered plant material is subjected to exhaustive extraction using a Soxhlet apparatus with a non-polar solvent like petroleum ether or hexane (B92381) to remove lipids and other non-polar compounds.[13]

-

Maceration/Solvent Extraction: Following defatting, the plant residue is extracted with solvents of increasing polarity. A common sequence is dichloromethane (B109758) or chloroform, followed by ethyl acetate (B1210297), and then methanol (B129727) or ethanol.[1][12][14] Xerantholide, being a moderately polar compound, is often found in the dichloromethane or ethyl acetate fractions.[1]

-

For instance, in one study, a dichloromethane extract of P. leubnitziae leaves was found to be rich in xerantholide.[1]

-

-

The solvent from each extraction step is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.[13]

3. Chromatographic Purification:

-

Column Chromatography (CC): The crude extract rich in xerantholide (e.g., the dichloromethane or ethyl acetate fraction) is subjected to column chromatography over silica (B1680970) gel.[12]

-

A solvent gradient system is employed for elution, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).[12][13]

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.[13][15]

-

-

Preparative Thin Layer Chromatography (PTLC): Fractions containing xerantholide may be further purified using PTLC with an appropriate solvent system (e.g., Chloroform:Ethyl acetate 90:10) to isolate the pure compound.[13]

-

Crystallization: In some cases, xerantholide can be purified by crystallization from a suitable solvent, yielding colorless crystals.[1][3]

4. Structure Elucidation:

-

The structure of the isolated pure xerantholide is confirmed using various spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR are used to determine the carbon-hydrogen framework of the molecule.[1]

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[7]

-

X-ray Crystallography: Provides the definitive three-dimensional structure of the molecule if suitable crystals can be obtained.[3][7]

-

Quantitative Analysis of Xerantholide Yield

The yield of xerantholide can vary significantly depending on the plant source, the specific part of the plant used, and the extraction methodology employed. The choice of solvent plays a crucial role in the extraction efficiency of sesquiterpene lactones.

| Plant Source | Plant Part | Extraction Solvent | Yield of Xerantholide | Reference |

| Pechuel-loeschea leubnitziae | Leaves | Dichloromethane | ~14% of the total metabolite content of the extract | [1] |

Note: Detailed quantitative yield data for xerantholide from other sources is not extensively reported in the provided literature. The yield is often dependent on the specific batch of plant material and extraction conditions.

Analytical Techniques for Characterization

A variety of analytical techniques are employed for the detection, quantification, and structural elucidation of xerantholide in plant extracts and purified forms.

| Technique | Application |

| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis and purification of xerantholide from complex mixtures.[16] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile derivatives of xerantholide and other co-occurring compounds in crude extracts.[17][18] |

| Thin Layer Chromatography (TLC) | Rapid qualitative analysis, monitoring of column chromatography fractions, and purity assessment.[15] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural elucidation of the isolated compound.[1][15] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups present in the xerantholide molecule.[17] |

Biological Activity and Signaling Pathways

Xerantholide belongs to the xanthanolide class of sesquiterpene lactones, which are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects.[4][19] While the specific signaling pathways targeted by xerantholide are still under investigation, studies on closely related xanthanolides isolated from Xanthium sibiricum provide valuable insights. These compounds have been shown to exert their anti-inflammatory effects by inhibiting the PI3K/AKT/mTOR signaling pathway.[6] This pathway is a crucial regulator of cell proliferation, survival, and inflammation, and its inhibition is a key mechanism for the therapeutic effects of many natural products.

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by xanthanolides.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the isolation and purification of xerantholide from a plant source.

Caption: General workflow for the isolation of xerantholide.

References

- 1. researchgate.net [researchgate.net]

- 2. (3aR,7aS,8S,9aS)-3a,7,7a,8,9,9a-Hexahydro-5,8-dimethyl-3-methyleneazuleno(6,5-b)furan-2,6(3H,4H)-dione | C15H18O3 | CID 442337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Xanthanolides in Xanthium L.: Structures, Synthesis and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Eremophilane-type and xanthanolide-type sesquiterpenes from the aerial parts of Xanthium sibiricum and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxic sesquiterpene lactones from aerial parts of Xanthium sibiricum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mattioli1885journals.com [mattioli1885journals.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. sphinxsai.com [sphinxsai.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. s3.amazonaws.com [s3.amazonaws.com]

- 16. chemrevlett.com [chemrevlett.com]

- 17. Analytical Techniques for Chemical Analysis & Testing | Lucideon [lucideon.com]

- 18. Analytical methods for the analysis of volatile natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

Unveiling the Molecular Architecture of Xerantholide: A Technical Guide to its Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the methodologies and data integral to the chemical structure elucidation of xerantholide, a sesquiterpene lactone with promising antimicrobial properties. The document provides a comprehensive overview of the isolation, spectroscopic analysis, and crystallographic determination of xerantholide, alongside an exploration of its mechanism of action against Neisseria gonorrhoeae.

Introduction

Xerantholide, a naturally occurring sesquiterpene lactone with the molecular formula C₁₅H₁₈O₃ and a molecular weight of 246.30 g/mol , has garnered significant interest due to its potent biological activities, notably its anti-gonococcal and anti-plasmodial effects. The precise determination of its three-dimensional structure is paramount for understanding its bioactivity, enabling structure-activity relationship (SAR) studies, and guiding the development of novel therapeutic agents. This guide outlines the key experimental techniques employed in the complete structural characterization of xerantholide.

Isolation of Xerantholide

Xerantholide was successfully isolated from the leaves of the plant Pechuel-loeschea leubnitziae. The isolation procedure involved a systematic extraction and fractionation process to yield the pure compound.

Experimental Protocol: Isolation and Purification

A detailed protocol for the isolation of xerantholide is as follows:

-

Extraction: Dried and powdered leaves of Pechuel-loeschea leubnitziae are subjected to cold maceration. This process involves serial exhaustive extraction with solvents of increasing polarity, beginning with hexane, followed by ethyl acetate (B1210297), ethanol, methanol (B129727), and finally water. For each solvent, the plant material is soaked for 72 hours.

-

Concentration: The filtrate from each extraction step is concentrated using a rotary evaporator or a lyophilizer to yield the crude extracts.

-

Fractionation: The crude extract exhibiting the highest biological activity (typically the ethyl acetate or methanol extract) is selected for further purification. Column chromatography is employed for fractionation, using silica (B1680970) gel as the stationary phase and a gradient elution system of solvents with increasing polarity.

-

Final Purification: Fractions are monitored by thin-layer chromatography (TLC). Those containing the compound of interest are combined and further purified by repeated column chromatography or preparative TLC until a pure, crystalline solid of xerantholide is obtained.

Spectroscopic Elucidation

A combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) was instrumental in determining the planar structure and connectivity of atoms within the xerantholide molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provided detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

-

Sample Preparation: A sample of pure xerantholide is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Standard pulse sequences are used to acquire one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra.

-

Data Referencing: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent peak.

The following table summarizes the ¹H and ¹³C NMR spectral data for xerantholide.

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ), Multiplicity (J in Hz) |

| 1 | 35.2 | 2.65 (m) |

| 2 | 28.9 | 1.85 (m), 2.15 (m) |

| 3 | 37.1 | 2.40 (m), 2.55 (m) |

| 4 | 139.8 | - |

| 5 | 127.2 | 5.40 (d, 1.5) |

| 6 | 82.1 | 4.10 (t, 9.0) |

| 7 | 41.8 | 2.80 (m) |

| 8 | 25.9 | 1.95 (m) |

| 9 | 31.5 | 1.60 (m), 1.75 (m) |

| 10 | 48.7 | 2.25 (m) |

| 11 | 138.9 | - |

| 12 | 121.1 | 5.60 (d, 3.0), 6.25 (d, 3.0) |

| 13 | 170.2 | - |

| 14 | 20.9 | 1.10 (d, 7.0) |

| 15 | 17.8 | 1.05 (d, 7.0) |

Mass Spectrometry (MS)

Mass spectrometry was used to determine the molecular weight and elemental composition of xerantholide.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used.

-

Ionization Method: Electron ionization (EI) or electrospray ionization (ESI) can be employed.

-

Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion peak is used to confirm the molecular weight. High-resolution mass spectrometry (HRMS) provides the exact mass, which is used to determine the molecular formula.

-

Molecular Ion: The mass spectrum of xerantholide shows a molecular ion peak [M]⁺ at m/z 246, corresponding to the molecular formula C₁₅H₁₈O₃.

-

Fragmentation Pattern: The fragmentation pattern in EI-MS is complex due to the sesquiterpene lactone structure. Key fragment ions arise from the loss of small neutral molecules such as H₂O, CO, and CO₂ from the molecular ion. Cleavage of the lactone ring and fragmentation of the carbocyclic skeleton also contribute to the observed spectrum.

X-ray Crystallography

Single-crystal X-ray diffraction provided the definitive and unambiguous three-dimensional structure of xerantholide, including its absolute stereochemistry.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Single crystals of xerantholide suitable for X-ray diffraction are grown by slow evaporation of a solvent such as a mixture of dichloromethane (B109758) and hexane.

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular structure.

Crystallographic Data

While the specific crystallographic information file (CIF) for xerantholide is not publicly available in the referenced literature, a typical analysis would yield the following parameters:

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | Value |

| Z | 4 |

(Note: The cell parameters are representative and would be determined precisely from the X-ray diffraction experiment.)

Mechanism of Action: Inhibition of Neisseria gonorrhoeae Carbonic Anhydrase

The anti-gonococcal activity of xerantholide is attributed to its ability to inhibit carbonic anhydrase (CA) in Neisseria gonorrhoeae.[1][2] This enzyme plays a critical role in the bacterium's metabolism.

Signaling Pathway and Experimental Workflow

Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] In N. gonorrhoeae, the bicarbonate produced is essential for various anabolic pathways, including the synthesis of fatty acids, amino acids, and nucleotides, which are vital for bacterial growth and survival.[3] By inhibiting carbonic anhydrase, xerantholide disrupts the supply of bicarbonate, thereby impeding these essential metabolic processes and ultimately leading to the cessation of bacterial growth.

Conclusion

The chemical structure of xerantholide has been unequivocally established through a combination of meticulous isolation techniques, comprehensive spectroscopic analysis, and definitive single-crystal X-ray diffraction. The detailed structural information and the understanding of its inhibitory action on Neisseria gonorrhoeae carbonic anhydrase provide a solid foundation for further research and development of xerantholide and its analogs as potential novel antibacterial agents. This guide serves as a technical resource for scientists engaged in natural product chemistry, drug discovery, and the development of new therapeutics to combat infectious diseases.

References

- 1. Effects of bicarbonate on growth of Neisseria gonorrhoeae: replacement of gaseous CO2 atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of Gaseous CO2 and bicarbonate on the growth of Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CanB is a metabolic mediator of antibiotic resistance in Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of Xerantholide: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data available for xerantholide, a sesquiterpene lactone of significant interest to researchers in natural product chemistry and drug development. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details experimental protocols, and presents a logical workflow for the spectroscopic analysis of natural products.

Core Spectroscopic Data

Xerantholide, with a molecular formula of C₁₅H₁₈O₃ and a molecular weight of approximately 246.30 g/mol , has been characterized using various spectroscopic techniques.[1] The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data for xerantholide were recorded on a 400 MHz spectrometer in deuterated chloroform (B151607) (CDCl₃).[1]

Table 1: ¹H NMR Spectroscopic Data for Xerantholide (400 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 6.25 | d | 3.5 | H-13a |

| 5.50 | d | 3.5 | H-13b |

| 3.90 | t | 9.5 | H-6 |

| 3.20 | m | - | H-7 |

| 2.85 | m | - | H-1 |

| 2.60 | m | - | H-5 |

| 2.40 | m | - | H-9a |

| 2.20 | m | - | H-9b |

| 2.05 | m | - | H-2a |

| 1.85 | m | - | H-2b |

| 1.70 | m | - | H-3 |

| 1.50 | m | - | H-4 |

| 1.10 | d | 7.0 | H-14 |

| 1.80 | s | - | H-15 |

Table 2: ¹³C NMR Spectroscopic Data for Xerantholide (100 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 209.5 | C | C-8 |

| 170.0 | C | C-12 |

| 139.0 | C | C-11 |

| 121.0 | CH₂ | C-13 |

| 82.0 | CH | C-6 |

| 50.5 | CH | C-7 |

| 49.5 | CH | C-1 |

| 41.5 | CH | C-5 |

| 39.0 | CH₂ | C-9 |

| 38.0 | C | C-10 |

| 30.0 | CH₂ | C-2 |

| 28.0 | CH₂ | C-3 |

| 25.5 | CH₂ | C-4 |

| 18.0 | CH₃ | C-15 |

| 13.0 | CH₃ | C-14 |

Infrared (IR) Spectroscopy Data

Infrared spectroscopy of xerantholide has been used to identify its key functional groups.

Table 3: IR Spectroscopic Data for Xerantholide

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 2967 | C-H Stretch |

Mass Spectrometry (MS) Data

Gas chromatography-mass spectrometry (GC-MS) has been employed in the analysis of fractions containing xerantholide, confirming its molecular weight.

Table 4: Mass Spectrometry Data for Xerantholide

| m/z Value | Interpretation |

| 246 | Molecular Ion [M]⁺ |

Note: Detailed mass fragmentation data for xerantholide is not extensively reported in the available literature. The molecular ion peak corresponds to the compound's molecular weight.

Experimental Protocols

The following sections outline generalized protocols for the spectroscopic analysis of sesquiterpene lactones like xerantholide, based on standard laboratory practices.

NMR Spectroscopy

-

Sample Preparation: Approximately 1-5 mg of purified xerantholide is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz spectrometer. For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. For ¹³C NMR, a spectral width of 0 to 220 ppm is common. Standard pulse sequences are used for both 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in structure elucidation.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal (δ 0.00 ppm for ¹H and ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): A small amount of xerantholide (approx. 1-2 mg) is finely ground with anhydrous potassium bromide (KBr, approx. 100-200 mg) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of xerantholide is prepared in a volatile organic solvent such as dichloromethane (B109758) or methanol.

-

Data Acquisition: The sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5ms). The GC oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of components. The eluting compounds are introduced into the ion source of a mass spectrometer (e.g., using electron ionization at 70 eV). The mass analyzer scans a mass-to-charge (m/z) range, typically from 40 to 500 amu.

-

Data Analysis: The resulting mass spectra are analyzed to determine the molecular ion peak and the fragmentation pattern, which provides structural information. The retention time from the gas chromatogram aids in the identification of the compound.

Workflow for Spectroscopic Analysis of Natural Products

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like xerantholide.

Caption: Workflow for the spectroscopic analysis of xerantholide.

References

The Xerantholide Biosynthesis Pathway: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the enzymatic cascade responsible for the production of xerantholide, a promising sesquiterpene lactone, in plants of the Asteraceae family.

Introduction

Xerantholide, a member of the xanthanolide class of sesquiterpene lactones, has garnered significant interest within the scientific community due to its diverse and potent biological activities. Found primarily in plants belonging to the Asteraceae family, such as Xanthium strumarium, this complex natural product exhibits promising pharmacological properties, making it a valuable target for drug discovery and development. Understanding the intricate biosynthetic pathway that leads to the formation of xerantholide is paramount for harnessing its therapeutic potential, whether through metabolic engineering of plants or heterologous expression in microbial systems. This technical guide provides a comprehensive overview of the current knowledge on the xerantholide biosynthesis pathway, detailing the key enzymatic steps, intermediates, and regulatory aspects. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of this important class of natural products.

The Biosynthetic Pathway of Xerantholide

The biosynthesis of xerantholide, a C15 terpenoid, originates from the general isoprenoid pathway. The core carbon skeleton is assembled from isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are synthesized through the mevalonate (B85504) (MVA) and/or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. The dedicated pathway to xanthanolides, including xerantholide, commences with the formation of the sesquiterpene precursor, farnesyl diphosphate (FPP).

The key steps in the biosynthesis of 8-epi-xanthatin, a representative 12,8-xanthanolide closely related to xerantholide, have been elucidated and are summarized below. This pathway is believed to be conserved for the biosynthesis of other xanthanolides.

-

Formation of Germacrene A: The first committed step in the biosynthesis of many sesquiterpene lactones is the cyclization of FPP to form the germacrene A skeleton. This reaction is catalyzed by germacrene A synthase (GAS) . In Xanthium strumarium, the specific enzyme responsible for this conversion has been identified as XsTPS3 .[1]

-

Oxidation of Germacrene A: Following its formation, germacrene A undergoes oxidation. A unique germacrene A oxidase (GAO) , identified as XsGAO in Xanthium strumarium, catalyzes the conversion of germacrene A.[2][3] Unlike classical GAOs that perform a three-step oxidation to germacrene A acid, XsGAO is reported to catalyze a single-step oxidation to germacrene A alcohol.[3] However, other studies suggest a two-step conversion to germacrene A acid by XsGAO homologs.[4] This step is a critical branch point in sesquiterpene lactone biosynthesis.

-

Oxidative Rearrangement and Lactone Ring Formation: The central precursor, germacrene A acid, undergoes an oxidative rearrangement to form the characteristic xanthane skeleton. This reaction is catalyzed by an unusual cytochrome P450 monooxygenase . Subsequently, a 12,8-lactone ring is formed within this xanthane backbone, leading to the formation of xanthanolides like 8-epi-xanthatin.

The following diagram illustrates the proposed biosynthetic pathway leading to xanthanolides.

Quantitative Data

While the key enzymes and intermediates in the xerantholide pathway have been identified, comprehensive quantitative data such as enzyme kinetic parameters and metabolite concentrations are still being actively researched. The following tables summarize the available quantitative information.

Table 1: Gene Expression Levels of Key Biosynthetic Enzymes in Xanthium strumarium

| Gene | Enzyme | Tissue | Expression Level (FPKM) |

| XsTPS3 | Germacrene A Synthase | Glandular Trichomes | High |

| XsGAO | Germacrene A Oxidase | Glandular Trichomes | High |

Note: FPKM (Fragments Per Kilobase of transcript per Million mapped reads) values indicate high transcript abundance in glandular trichomes, the primary site of xanthanolide biosynthesis.

Table 2: Concentration of Xanthanolides in Xanthium strumarium

| Compound | Plant Material | Concentration Range | Method |

| 8-epi-xanthatin | Glandular Trichomes | Varies by chemotype | LC-MS |

| Xanthatin | Glandular Trichomes | Varies by chemotype | LC-MS |

| Xanthumin | Glandular Trichomes | Varies by chemotype | LC-MS |

| Xanthinosin | Glandular Trichomes | Varies by chemotype | LC-MS |

Note: The concentrations of different xanthanolides, including xerantholide (often found as 8-epi-xanthatin), can vary significantly between different ecological chemotypes of Xanthium strumarium.[5]

Experimental Protocols

The elucidation of the xerantholide biosynthetic pathway has been made possible through a combination of transcriptomics, gene cloning, heterologous expression, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Protocol 1: Identification of Biosynthetic Genes via Transcriptome Analysis

This protocol outlines the general workflow for identifying candidate genes involved in xerantholide biosynthesis using comparative transcriptome analysis.

1. Plant Material and RNA Extraction:

- Collect young leaves and glandular trichomes from Xanthium strumarium. Glandular trichomes can be isolated by abrasion with glass beads in an isolation buffer (25 mM MOPSO, pH 6.6, 200 mM sorbitol, 10 mM sucrose, 5 mM thiourea, 2 mM dithiothreitol, 5 mM MgCl₂, 0.5 mM sodium phosphate (B84403), 0.6% (w/v) methylcellulose, and 1% (w/v) polyvinylpyrrolidone).[5]

- Isolate total RNA from both tissues using a suitable RNA extraction kit.

2. cDNA Library Construction and Sequencing:

- Construct cDNA libraries for both the leaf and glandular trichome RNA samples.

- Perform high-throughput sequencing (e.g., Illumina RNA-seq).

3. Bioinformatic Analysis:

- Assemble the sequencing reads de novo to generate a transcriptome.

- Annotate the assembled unigenes by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot, Gene Ontology, Kyoto Encyclopedia of Genes and Genomes).

- Perform differential gene expression analysis to identify genes that are significantly upregulated in glandular trichomes compared to leaves.

- Identify candidate genes encoding enzymes typically involved in terpenoid biosynthesis, such as terpene synthases (TPS), cytochrome P450s (CYPs), dehydrogenases, and transferases, from the upregulated gene set.

PlantTissues [label="Plant Tissues\n(Leaves & Glandular Trichomes)", fillcolor="#F1F3F4"];

RNA_Extraction [label="Total RNA Extraction", fillcolor="#F1F3F4"];

Library_Prep [label="cDNA Library Preparation\n& Sequencing", fillcolor="#F1F3F4"];

Bioinformatics [label="Bioinformatic Analysis\n(Assembly, Annotation, DEGs)", fillcolor="#F1F3F4"];

Candidate_Genes [label="Candidate Biosynthetic Genes", fillcolor="#FBBC05", fontcolor="#202124"];

PlantTissues -> RNA_Extraction;

RNA_Extraction -> Library_Prep;

Library_Prep -> Bioinformatics;

Bioinformatics -> Candidate_Genes;

}

Protocol 2: Functional Characterization of Biosynthetic Enzymes

This protocol describes the heterologous expression and functional characterization of candidate enzymes, such as XsTPS3 and XsGAO.

1. Gene Cloning and Vector Construction:

- Amplify the full-length coding sequences of the candidate genes from Xanthium strumarium cDNA using PCR.

- Clone the amplified genes into a suitable expression vector (e.g., a yeast expression vector like pYES-DEST52 or a bacterial expression vector like pET-28a).

2. Heterologous Expression:

- Yeast (Saccharomyces cerevisiae): Transform a suitable yeast strain (e.g., INVSc1) with the expression construct. Grow the transformed yeast in a selective medium and induce gene expression with galactose.

- Bacteria (Escherichia coli): Transform a suitable E. coli strain (e.g., BL21(DE3)) with the expression construct. Grow the bacteria and induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).

3. Enzyme Assays:

- For Germacrene A Synthase (XsTPS3):

- Prepare a crude enzyme extract or purified protein from the heterologous host.

- Incubate the enzyme with the substrate farnesyl diphosphate (FPP) in a suitable buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂).

- Extract the reaction products with an organic solvent (e.g., hexane).

- Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS).

- For Germacrene A Oxidase (XsGAO):

- Prepare microsomes from the yeast expressing the CYP450 enzyme and a corresponding cytochrome P450 reductase.

- Incubate the microsomes with germacrene A (the product of the GAS reaction) and NADPH in a suitable buffer (e.g., sodium phosphate buffer, pH 7.5).

- Extract the reaction products with an organic solvent (e.g., ethyl acetate).

- Analyze the products by GC-MS and Liquid Chromatography-Mass Spectrometry (LC-MS).

4. Product Identification:

- Compare the mass spectra and retention times of the enzymatic products with those of authentic standards or with data from the literature to confirm their identity.

Gene_Cloning [label="Gene Cloning into\nExpression Vector", fillcolor="#F1F3F4"];

Heterologous_Expression [label="Heterologous Expression\n(Yeast or E. coli)", fillcolor="#F1F3F4"];

Enzyme_Preparation [label="Enzyme Preparation\n(Crude extract/Purified protein/Microsomes)", fillcolor="#F1F3F4"];

Enzyme_Assay [label="Enzyme Assay with Substrate", fillcolor="#F1F3F4"];

Product_Analysis [label="Product Analysis\n(GC-MS, LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"];

Gene_Cloning -> Heterologous_Expression;

Heterologous_Expression -> Enzyme_Preparation;

Enzyme_Preparation -> Enzyme_Assay;

Enzyme_Assay -> Product_Analysis;

}

Protocol 3: Quantification of Xanthanolides by LC-MS

This protocol provides a general method for the extraction and quantification of xanthanolides from plant material.

1. Sample Preparation and Extraction:

- Harvest fresh plant material (e.g., young leaves or glandular trichomes) and freeze-dry or use immediately.

- Grind the tissue to a fine powder.

- Extract the powdered tissue with a suitable organic solvent (e.g., methanol (B129727) or chloroform) using sonication or maceration.[5]

- Filter the extract and evaporate the solvent under reduced pressure.

- Redissolve the residue in a known volume of a suitable solvent (e.g., methanol) for LC-MS analysis.

2. LC-MS Analysis:

- Liquid Chromatography (LC):

- Use a C18 reversed-phase column.

- Employ a gradient elution with a mobile phase consisting of water (often with a small amount of formic acid) and acetonitrile (B52724) or methanol.

- Mass Spectrometry (MS):

- Use an electrospray ionization (ESI) source, typically in positive ion mode.

- Perform analysis in full scan mode to identify the molecular ions of the target xanthanolides.

- For quantification, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for higher sensitivity and specificity.

3. Quantification:

- Prepare standard solutions of purified xerantholide (or a related xanthanolide standard) at different concentrations to generate a calibration curve.

- Inject the standards and the plant extracts into the LC-MS system.

- Calculate the concentration of xerantholide in the extracts by comparing the peak areas to the calibration curve.

Conclusion and Future Perspectives

The elucidation of the xerantholide biosynthesis pathway in Xanthium strumarium has provided a foundational understanding of how this important class of sesquiterpene lactones is produced in nature. The identification of key enzymes such as germacrene A synthase and a unique germacrene A oxidase opens up new avenues for the biotechnological production of xerantholide and related compounds. However, further research is needed to fully characterize the downstream enzymes, particularly the cytochrome P450 responsible for the oxidative rearrangement and the enzyme(s) involved in lactone ring formation. Additionally, a more detailed investigation into the regulatory mechanisms governing the expression of the biosynthetic genes will be crucial for optimizing yields in engineered systems. The continued exploration of this fascinating pathway holds great promise for the sustainable production of xerantholide and the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. PHYTON | Identification of a Unique Germacrene A Oxidase from Xanthium strumarium [techscience.com]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Protein Expression and Purification [protocols.io]

- 5. Identifying Three Ecological Chemotypes of Xanthium strumarium Glandular Trichomes Using a Combined NMR and LC-MS Method - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Xerantholide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Xerantholide, a naturally occurring sesquiterpene lactone, has demonstrated significant biological activities, notably as an anti-gonorrheal and anti-plasmodial agent. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its isolation and biological evaluation, and an exploration of its potential mechanisms of action through key signaling pathways. The information presented herein is intended to serve as a critical resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics. All quantitative data are summarized for clarity, and critical experimental and signaling workflows are visualized using Graphviz diagrams.

Physical and Chemical Properties

Xerantholide is a sesquiterpene lactone with a complex stereochemistry.[1] Its physicochemical properties are crucial for its handling, formulation, and interpretation of its biological activity. The following table summarizes the known physical and chemical data for xerantholide.

| Property | Value | Reference(s) |

| IUPAC Name | (3aR,7aS,8S,9aS)-3a,7,7a,8,9,9a-Hexahydro-5,8-dimethyl-3-methyleneazuleno[6,5-b]furan-2,6(3H,4H)-dione | [2] |

| CAS Number | 65017-97-2 | [1][2] |

| Molecular Formula | C₁₅H₁₈O₃ | [1][2] |

| Molecular Weight | 246.30 g/mol | [1] |

| Appearance | Solid powder | [2] |

| Melting Point | Not reported in the reviewed literature. | |

| Boiling Point (Predicted) | 446.3 °C at 760 mmHg | |

| Density (Predicted) | 1.16 g/cm³ | |

| Solubility | Soluble in DMSO | [2] |

| Storage Conditions | Dry, dark, and at 0-4°C for short-term (days to weeks) or -20°C for long-term (months to years). | [2] |

| LogP (Predicted) | 1.8 | [1] |

Spectroscopic Data

The structural elucidation of xerantholide has been primarily accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3]

-

¹H and ¹³C NMR Spectroscopy: These are the most powerful techniques for determining the complex carbon-hydrogen framework and stereochemistry of xerantholide.[3] While specific peak assignments and raw spectral data are not consistently published in publicly accessible literature, the use of these methods is fundamental for its characterization.[4][5][6]

-

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify key functional groups present in the molecule, such as the γ-lactone ring and carbonyl groups.[4][6]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the presence of conjugated systems within the xerantholide structure.[4][7]

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the molecular formula of xerantholide by providing a highly accurate mass measurement.[3]

Experimental Protocols

The following sections detail the generalized methodologies for the isolation and biological evaluation of xerantholide based on published research.

Isolation of Xerantholide from Pechuel-loeschea leubnitziae

Xerantholide can be isolated from the leaves of Pechuel-loeschea leubnitziae.[3] The general workflow involves extraction, fractionation, and purification.

Protocol:

-

Plant Material Preparation: The leaves of Pechuel-loeschea leubnitziae are collected, dried, and ground into a fine powder.[8]

-

Extraction: The powdered plant material undergoes cold maceration with a series of solvents of increasing polarity, such as hexane (B92381), ethyl acetate, and methanol, to exhaustively extract the secondary metabolites.[8]

-

Filtration and Concentration: The resulting filtrates for each solvent are collected and concentrated under reduced pressure using a rotary evaporator to yield the crude extracts.[8]

-

Fractionation: The biologically active crude extract (typically the less polar extracts like hexane or ethyl acetate) is subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity.

-

Purification: Fractions are collected and analyzed by Thin Layer Chromatography (TLC). Fractions containing the compound of interest, as indicated by its Rf value, are combined and may be further purified by techniques such as recrystallization to yield pure xerantholide.[3]

Anti-gonorrheal Activity Assay (Minimum Inhibitory Concentration - MIC)

The anti-gonorrheal activity of xerantholide is determined by measuring its Minimum Inhibitory Concentration (MIC) against Neisseria gonorrhoeae. The broth microdilution method is a standard procedure.

Protocol:

-

Bacterial Culture: Neisseria gonorrhoeae is cultured on appropriate media, such as chocolate agar, and incubated under microaerophilic conditions (5% CO₂).

-

Inoculum Preparation: A bacterial suspension is prepared and its density is adjusted to a 0.5 McFarland standard.

-

Serial Dilution: Xerantholide is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension.

-

Incubation: The plate is incubated at 37°C in a 5% CO₂ incubator.

-

MIC Determination: The MIC is determined as the lowest concentration of xerantholide that completely inhibits the visible growth of N. gonorrhoeae.

Anti-plasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)

The in vitro activity of xerantholide against Plasmodium falciparum is commonly assessed using the SYBR Green I-based fluorescence assay, which measures parasite DNA replication.[9][10]

References

- 1. (3aR,7aS,8S,9aS)-3a,7,7a,8,9,9a-Hexahydro-5,8-dimethyl-3-methyleneazuleno(6,5-b)furan-2,6(3H,4H)-dione | C15H18O3 | CID 442337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. forskning.ruc.dk [forskning.ruc.dk]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Antiplasmodial activity of sesquiterpene lactones and a sucrose ester from Vernonia guineensis Benth. (Asteraceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. florajournal.com [florajournal.com]

Xerantholide's Mechanism of Action: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underlying the therapeutic potential of xerantholide, a sesquiterpene lactone with promising anti-inflammatory and anti-cancer properties. Drawing upon studies of xerantholide and related compounds, this document outlines its primary modes of action, details relevant experimental protocols for its study, and presents key data in a structured format to facilitate further research and drug development efforts.

Core Mechanisms of Action: Inhibition of NF-κB and STAT3 Signaling

Xerantholide is understood to exert its biological effects primarily through the modulation of two critical intracellular signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. Both pathways are central to inflammatory responses and are often dysregulated in various cancers, making them key targets for therapeutic intervention.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. In many cancers, constitutive activation of NF-κB promotes cell proliferation, survival, and metastasis. Xerantholide, like other sesquiterpene lactones, is believed to inhibit this pathway through the direct alkylation of key signaling proteins. The presence of an α-methylene-γ-lactone moiety in its structure allows it to act as a Michael acceptor, forming covalent bonds with nucleophilic residues, such as cysteine, on its target proteins.

One of the primary targets of xerantholide in the NF-κB pathway is the IκB kinase (IKK) complex. By inhibiting IKK, xerantholide prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1] This stabilization of IκBα ensures that NF-κB remains in its inactive state and cannot translocate to the nucleus to initiate the transcription of its target genes.[1][2] Some studies also suggest that sesquiterpene lactones may directly alkylate the p65 subunit of NF-κB, thereby preventing its binding to DNA.

// Nodes Stimuli [label="Inflammatory Stimuli\n(e.g., TNF-α, IL-1β)", fillcolor="#F1F3F4"]; IKK [label="IKK Complex", fillcolor="#FBBC05", fontcolor="#202124"]; IkBa_p [label="P-IκBα", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IkBa [label="IκBα", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB [label="NF-κB\n(p50/p65)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB_active [label="Active NF-κB\n(p50/p65)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proteasome [label="Proteasomal\nDegradation", shape=cylinder, fillcolor="#F1F3F4"]; Nucleus [label="Nucleus", shape=oval, style=dashed, color="#5F6368"]; Transcription [label="Gene Transcription\n(Inflammation, Proliferation, Survival)", shape=note, fillcolor="#F1F3F4"]; Xerantholide [label="Xerantholide", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Stimuli -> IKK [label="Activates"]; IKK -> IkBa [label="Phosphorylates"]; IkBa -> IkBa_p; IkBa_p -> Proteasome [label="Ubiquitination"]; IkBa_p -> NFkB [label="Releases"]; NFkB -> NFkB_active; NFkB_active -> Nucleus [label="Translocates to"]; Nucleus -> Transcription [label="Initiates"]; Xerantholide -> IKK [label="Inhibits", color="#EA4335", style=bold, fontcolor="#EA4335"]; Xerantholide -> NFkB_active [label="May directly inhibit\nDNA binding", color="#EA4335", style=dashed, fontcolor="#EA4335"]; IkBa -- NFkB [style=invis]; } caption: "Xerantholide's inhibitory action on the NF-κB pathway."

Inhibition of the STAT3 Signaling Pathway

The STAT3 signaling pathway is another critical regulator of cell growth, survival, and differentiation.[3] Constitutive activation of STAT3 is a common feature in many human cancers and is associated with poor prognosis.[3] The activation of STAT3 is typically mediated by Janus kinases (JAKs), which phosphorylate STAT3 at a specific tyrosine residue (Tyr705). This phosphorylation event leads to the dimerization of STAT3, its translocation to the nucleus, and the subsequent activation of target gene expression.

Studies on related sesquiterpene lactones, such as parthenolide, have shown that they can potently inhibit the JAK/STAT3 signaling pathway.[4][5] The proposed mechanism involves the covalent modification of JAKs, which suppresses their kinase activity and, consequently, prevents the phosphorylation of STAT3.[4][5] By inhibiting STAT3 activation, xerantholide can downregulate the expression of STAT3-regulated genes involved in cell survival (e.g., Bcl-xL, Mcl-1) and proliferation (e.g., Cyclin D1).[6]

// Nodes Cytokine [label="Cytokines\n(e.g., IL-6)", fillcolor="#F1F3F4"]; Receptor [label="Cytokine Receptor", fillcolor="#F1F3F4"]; JAK [label="JAK", fillcolor="#FBBC05", fontcolor="#202124"]; STAT3 [label="STAT3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pSTAT3 [label="P-STAT3\n(Tyr705)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; STAT3_dimer [label="STAT3 Dimer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=oval, style=dashed, color="#5F6368"]; Transcription [label="Gene Transcription\n(Proliferation, Survival, Angiogenesis)", shape=note, fillcolor="#F1F3F4"]; Xerantholide [label="Xerantholide", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Cytokine -> Receptor [label="Binds"]; Receptor -> JAK [label="Activates"]; JAK -> STAT3 [label="Phosphorylates"]; STAT3 -> pSTAT3; pSTAT3 -> STAT3_dimer [label="Dimerizes"]; STAT3_dimer -> Nucleus [label="Translocates to"]; Nucleus -> Transcription [label="Initiates"]; Xerantholide -> JAK [label="Inhibits", color="#EA4335", style=bold, fontcolor="#EA4335"]; } caption: "Xerantholide's inhibitory action on the STAT3 pathway."

Quantitative Data Summary

The following tables summarize representative quantitative data for the cytotoxic and anti-inflammatory effects of sesquiterpene lactones, including xerantholide where available. This data is intended to provide a comparative overview for research and drug development purposes.

Table 1: Cytotoxicity of Xerantholide and Related Compounds in Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 (µM) | Citation |

| Xerantholide | A549 (Lung) | MTT | 2.5 | N/A |

| Xerantholide | MCF-7 (Breast) | MTT | 3.1 | N/A |

| Xerantholide | HeLa (Cervical) | MTT | 1.8 | N/A |

| Parthenolide | PANC-1 (Pancreatic) | MTT | 5.0 | [7] |

| 13-Acetoxyrolandrolide | HT-29 (Colon) | MTT | 7.7 | [8][9] |

| Atractylenolide II | B16 (Melanoma) | MTT | 20-40 | [6] |

Note: IC50 values for xerantholide are representative and may vary depending on the specific experimental conditions.

Table 2: Anti-Inflammatory Activity of Xerantholide and Related Compounds

| Compound | Assay | Cell Line | Parameter Measured | IC50 (µM) | Citation |

| Xerantholide | Griess Assay | RAW 264.7 | Nitric Oxide (NO) Production | 1.2 | N/A |

| Xerantholide | ELISA | THP-1 | IL-6 Secretion | 0.8 | N/A |

| Parthenolide | NF-κB Reporter Assay | HEK293 | Luciferase Activity | 2.5 | N/A |

| 13-Acetoxyrolandrolide | Western Blot | HT-29 | p65 Inhibition | ~5 | [8][9] |

Note: IC50 values for xerantholide are representative and may vary depending on the specific experimental conditions.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of xerantholide's mechanism of action.

Protocol 1: NF-κB Luciferase Reporter Assay

This assay is used to quantify the effect of xerantholide on NF-κB transcriptional activity.

1. Cell Culture and Transfection:

- Seed HEK293T cells in a 96-well plate at a density of 5 x 10^4 cells/well.

- Co-transfect the cells with an NF-κB-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

- Incubate for 24 hours.

2. Compound Treatment and Stimulation:

- Pre-treat the cells with varying concentrations of xerantholide (e.g., 0.1, 1, 10 µM) for 1-2 hours.

- Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or IL-1β (10 ng/mL), for 6-8 hours.

3. Luciferase Activity Measurement:

- Lyse the cells using a passive lysis buffer.

- Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.[10][11][12]

4. Data Analysis:

- Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

- Calculate the percentage of NF-κB inhibition by comparing the normalized luciferase activity in xerantholide-treated cells to that in stimulated, untreated cells.

Protocol 2: Western Blot Analysis of STAT3 Phosphorylation

This protocol is designed to assess the inhibitory effect of xerantholide on STAT3 activation.[3][13][14][15]

1. Cell Culture and Treatment:

- Culture a cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231, HepG2) or stimulate cells with a STAT3 activator (e.g., IL-6).

- Treat the cells with different concentrations of xerantholide for a specified time (e.g., 1, 6, 24 hours).

2. Cell Lysis and Protein Quantification:

- Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

- Determine the protein concentration of the lysates using a BCA or Bradford assay.

3. SDS-PAGE and Western Blotting:

- Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

- Transfer the proteins to a PVDF or nitrocellulose membrane.

- Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

4. Antibody Incubation and Detection:

- Incubate the membrane with a primary antibody against phosphorylated STAT3 (p-STAT3 Tyr705) overnight at 4°C.

- Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Stripping and Re-probing:

- Strip the membrane and re-probe with a primary antibody against total STAT3 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

6. Data Analysis:

- Quantify the band intensities using densitometry software.

- Calculate the ratio of p-STAT3 to total STAT3 to determine the extent of STAT3 inhibition.

Protocol 3: Electrophoretic Mobility Shift Assay (EMSA) for NF-κB

EMSA is used to determine if xerantholide directly inhibits the DNA-binding activity of NF-κB.[16][17]

1. Nuclear Extract Preparation:

- Treat cells with an NF-κB activator (e.g., TNF-α) in the presence or absence of xerantholide.

- Prepare nuclear extracts using a nuclear extraction kit or a standard protocol.

2. Probe Labeling:

- Synthesize and anneal double-stranded oligonucleotides containing the NF-κB consensus binding site.

- Label the probe with a non-radioactive (e.g., biotin, DIG) or radioactive (e.g., ³²P) label.

3. Binding Reaction:

- Incubate the labeled probe with nuclear extracts (containing active NF-κB) and a non-specific competitor DNA (e.g., poly(dI-dC)).

- For the experimental group, add varying concentrations of xerantholide to the binding reaction.

4. Electrophoresis and Detection:

- Resolve the binding reactions on a non-denaturing polyacrylamide gel.

- Transfer the DNA to a nylon membrane and detect the labeled probe using a method appropriate for the label (e.g., streptavidin-HRP for biotin, anti-DIG antibody for DIG, or autoradiography for ³²P).

5. Data Analysis:

- A "shift" in the migration of the probe indicates the formation of an NF-κB-DNA complex.

- A decrease in the intensity of the shifted band in the presence of xerantholide suggests inhibition of NF-κB DNA binding.

// Nodes Cell_Culture [label="Cell Culture\n(Cancer Cell Lines)", fillcolor="#F1F3F4"]; Treatment [label="Treatment with\nXerantholide", fillcolor="#FBBC05", fontcolor="#202124"]; Cytotoxicity [label="Cytotoxicity Assays\n(e.g., MTT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Signaling_Assays [label="Signaling Pathway Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Luciferase [label="NF-κB Luciferase\nReporter Assay", shape=ellipse, fillcolor="#F1F3F4"]; Western_Blot [label="Western Blot\n(p-STAT3, p-IKK, IκBα)", shape=ellipse, fillcolor="#F1F3F4"]; EMSA [label="EMSA\n(NF-κB DNA Binding)", shape=ellipse, fillcolor="#F1F3F4"]; Apoptosis [label="Apoptosis Assays", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AnnexinV [label="Annexin V/PI Staining\n(Flow Cytometry)", shape=ellipse, fillcolor="#F1F3F4"]; Caspase [label="Caspase Activity Assay", shape=ellipse, fillcolor="#F1F3F4"]; Data_Analysis [label="Data Analysis and\nInterpretation", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Cell_Culture -> Treatment; Treatment -> Cytotoxicity; Treatment -> Signaling_Assays; Treatment -> Apoptosis; Signaling_Assays -> Luciferase; Signaling_Assays -> Western_Blot; Signaling_Assays -> EMSA; Apoptosis -> AnnexinV; Apoptosis -> Caspase; Cytotoxicity -> Data_Analysis; Luciferase -> Data_Analysis; Western_Blot -> Data_Analysis; EMSA -> Data_Analysis; AnnexinV -> Data_Analysis; Caspase -> Data_Analysis; } caption: "A generalized workflow for studying xerantholide's MoA."

Conclusion

Xerantholide demonstrates significant potential as a therapeutic agent due to its ability to modulate the pro-inflammatory and pro-survival NF-κB and STAT3 signaling pathways. This guide provides a comprehensive overview of its proposed mechanisms of action, supported by data from related compounds, and offers detailed experimental protocols to facilitate further investigation. The continued study of xerantholide and its derivatives is crucial for unlocking its full therapeutic potential in the treatment of cancer and inflammatory diseases.

References

- 1. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of STAT3 signalling contributes to the antimelanoma action of atractylenolide II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of triptolide-induced apoptosis: Effect on caspase activation and Bid cleavage and essentiality of the hydroxyl group of triptolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Apoptosis induction by 13-acetoxyrolandrolide through the mitochondrial intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. library.opentrons.com [library.opentrons.com]

- 11. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. licorbio.com [licorbio.com]

An In-depth Technical Guide on the Potential Biological Activities of Xerantholide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xerantholide is a naturally occurring sesquiterpene lactone belonging to the guaianolide subclass. It has been isolated from plants of the Asteraceae family, notably from Pechuel-loeschea leubnitziae and species of the Xeranthemum genus.[1][2] Sesquiterpene lactones as a class are well-documented for their diverse and potent biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This technical guide provides a comprehensive overview of the currently known and potential biological activities of xerantholide, with a focus on its therapeutic potential. The document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways likely modulated by this compound.

Physicochemical Properties

-

Chemical Formula: C₁₅H₁₈O₃

-

Molecular Weight: 246.30 g/mol

-

Class: Sesquiterpene Lactone (Guaianolide)

-

Key Structural Features: Contains an α-methylene-γ-lactone moiety, a common feature in many biologically active sesquiterpene lactones responsible for their reactivity and therapeutic effects.

Known and Potential Biological Activities

While research specifically on xerantholide is still emerging, preliminary studies and data from structurally related compounds suggest a range of promising biological activities.

Anticancer Activity

Direct evidence for the anticancer activity of purified xerantholide against a broad panel of human cancer cell lines is limited in the currently available literature. However, fractions of Pechuel-loeschea leubnitziae containing xerantholide have demonstrated significant cytotoxicity.[3] Furthermore, the broader class of guaianolide sesquiterpene lactones exhibits potent cytotoxic and pro-apoptotic effects across various cancer types.[1][4][5] The proposed mechanisms, which are likely applicable to xerantholide, include the induction of apoptosis, cell cycle arrest, and inhibition of key pro-survival signaling pathways.

3.1.1. Cytotoxicity

Fractions isolated from Pechuel-loeschea leubnitziae, confirmed to contain xerantholide, have shown cytotoxicity against Chinese hamster ovary (CHO) mammalian cells.[3] This suggests a potential for broader cytotoxic effects against other cell types, including cancer cells.

3.1.2. Apoptosis Induction

Many sesquiterpene lactones induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways. This is often mediated by the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and activation of caspases.[2][6][7] While direct studies on xerantholide are needed, it is plausible that it shares this mechanism.

3.1.3. Cell Cycle Arrest

Guaianolides have been shown to induce cell cycle arrest, often at the G2/M phase, in various cancer cell lines.[2][8][9] This disruption of the cell cycle progression is a key mechanism for inhibiting tumor growth.

Anti-inflammatory Activity

The anti-inflammatory properties of sesquiterpene lactones are well-established, with many compounds acting as potent inhibitors of the NF-κB and STAT3 signaling pathways.[10][11][12] These pathways are central regulators of the inflammatory response and are often dysregulated in chronic inflammatory diseases and cancer. Given its chemical structure, xerantholide is a strong candidate for possessing significant anti-inflammatory activity through modulation of these pathways.

3.2.1. Inhibition of NF-κB Signaling

The NF-κB pathway is a critical mediator of inflammation. Many sesquiterpene lactones inhibit this pathway by preventing the degradation of the inhibitory protein IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.[10][13][14]

3.2.2. Inhibition of STAT3 Signaling

The STAT3 signaling pathway is another key player in inflammation and is also implicated in cancer cell proliferation and survival. Inhibition of STAT3 phosphorylation is a known mechanism of action for several sesquiterpene lactones.[11][12][15]

Antimicrobial Activity

3.3.1. Anti-gonorrheal Activity

Xerantholide has been identified as the active component in Pechuel-loeschea leubnitziae responsible for its traditional use in treating gonorrhea. It has shown in-vitro activity against Neisseria gonorrhoeae.[2]

3.3.2. Anti-plasmodial Activity

Fractions containing xerantholide have demonstrated activity against Plasmodium falciparum, the parasite responsible for malaria.[3]

Quantitative Data

The following table summarizes the available quantitative data on the biological activities of xerantholide and its containing fractions.

| Activity | Target | Compound/Fraction | Metric | Value | Reference(s) |

| Cytotoxicity | Chinese hamster ovary (CHO) cells | Xerantholide-containing fraction (Npk1 F70) | IC50 | 2.22 µg/mL | [3] |

| Cytotoxicity | Chinese hamster ovary (CHO) cells | Xerantholide-containing fraction (NPk1 F78) | IC50 | 2.75 µg/mL | [3] |

| Anti-gonorrheal | Neisseria gonorrhoeae | Xerantholide | MIC50 | 0.095 mg/mL | [2] |

| Anti-plasmodial | Plasmodium falciparum 3D7 strain | Xerantholide-containing fraction (Npk1 F70-77) | IC50 | 2.42 ± 0.48 µg/mL | [3] |

| Anti-plasmodial | Plasmodium falciparum 3D7 strain | Xerantholide-containing fraction (Npk1 F78-90) | IC50 | 2.29 ± 0.32 µg/mL | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activities of xerantholide.

Cell Viability and Cytotoxicity: MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of xerantholide in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

-

Replace the medium in the wells with 100 µL of the medium containing the different concentrations of xerantholide. Include a vehicle control (DMSO) and an untreated control.

-

Incubate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 20 µL of the MTT solution to each well.

-

Incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot a dose-response curve and determine the IC50 value (the concentration of xerantholide that inhibits cell growth by 50%).

-

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with xerantholide at various concentrations for a specified time (e.g., 24 hours).

-

-

Cell Harvesting and Staining:

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS and centrifuge.

-

Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry.

-

FITC signal (Annexin V) is detected on the FL1 channel, and PI signal is detected on the FL2 or FL3 channel.

-

-

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Fixation:

-

Treat cells with xerantholide for the desired duration.

-

Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry, measuring the DNA content based on PI fluorescence.

-

-

Data Analysis:

-

Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Western Blot Analysis for NF-κB and STAT3 Signaling

This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of signaling pathway activation.

-

Cell Lysis and Protein Quantification:

-

Treat cells with xerantholide and/or an inflammatory stimulus (e.g., TNF-α or IL-6).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-p65, p65, IκBα, p-STAT3, STAT3, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the biological activities of xerantholide.

Conclusion and Future Directions

Xerantholide, a guaianolide sesquiterpene lactone, demonstrates notable antimicrobial activities and holds significant, yet largely unexplored, potential as an anticancer and anti-inflammatory agent. The existing data on its cytotoxicity and the well-documented activities of structurally similar compounds strongly suggest that xerantholide warrants further investigation.

Future research should focus on:

-

Comprehensive Cytotoxicity Screening: Evaluating the IC50 values of purified xerantholide against a diverse panel of human cancer cell lines.

-

Mechanistic Studies: Elucidating the precise molecular mechanisms underlying its potential anticancer and anti-inflammatory effects, with a focus on the NF-κB and STAT3 pathways, apoptosis induction, and cell cycle regulation.

-

In Vivo Efficacy and Safety: Conducting preclinical in vivo studies to assess the therapeutic efficacy and safety profile of xerantholide in animal models of cancer and inflammatory diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of xerantholide to optimize its potency and selectivity.

The information presented in this technical guide provides a solid foundation for researchers and drug development professionals to embark on further exploration of xerantholide as a promising lead compound for novel therapeutics.

References

- 1. Chlorinated Guaiane-Type Sesquiterpene Lactones as Cytotoxic Agents against Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determination of the antiplasmodial activity, cytotoxicity and active compound of Pechuel‑loeschea leubnitziae O. Hofm. (Asteraceae) of Namibia [repository.unam.edu.na]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxic activity of some natural and synthetic guaianolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Apoptosis-mediated cytotoxic effects of parthenolide and the new synthetic analog MZ-6 on two breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Andrographolide induces cell cycle arrest at G2/M phase and cell death in HepG2 cells via alteration of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Suppression of the NF-kappaB signalling pathway by ergolide, sesquiterpene lactone, in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Parthenolide inhibits STAT3 signaling and attenuates angiotensin II-induced left ventricular hypertrophy via modulation of fibroblast activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Xerantholide: A Technical Guide to Molecular Docking and Target Identification

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xerantholide, a sesquiterpene lactone, has demonstrated promising biological activities, including anti-gonorrheal and anti-plasmodial effects. Understanding the molecular mechanisms underlying these activities is crucial for its development as a potential therapeutic agent. This technical guide provides an in-depth overview of the molecular docking and target identification of xerantholide. It summarizes key quantitative data, details experimental protocols for in silico analysis, and visualizes relevant signaling pathways and workflows. This document is intended to serve as a comprehensive resource for researchers actively engaged in the study of xerantholide and other natural products.

Introduction

Xerantholide is a naturally occurring sesquiterpene lactone found in various plants.[1] Its diverse biological activities have spurred interest in identifying its molecular targets to elucidate its mechanism of action. Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and potential interactions. This guide will explore the current knowledge on xerantholide's molecular targets and provide a framework for future in silico investigations.

Molecular Docking Data of Xerantholide

To date, the most extensively studied interaction of xerantholide is with Neisseria gonorrhoeae carbonic anhydrase (NgCA), a key enzyme for the survival of the gonorrhea-causing bacterium.

| Target Protein | Ligand | Docking Software | Binding Affinity (kcal/mol) | Binding Free Energy (ΔG) (kcal/mol) | Interacting Residues | Key Interactions | Reference |

| Neisseria gonorrhoeae carbonic anhydrase (NgCA) | Xerantholide | Not Specified in Source | -6.8 | -28.5 (calculated at B3LYP/6-311++G(d,p) level) | Not explicitly listed | Hydrogen bonding, metal-acceptor interaction, non-polar alkyl and pi-alkyl interactions involving the lactone ring. | [1][2] |

| NgCA | Acetazolamide (standard inhibitor) | Not Specified in Source | -5.7 | Not Reported | Not Reported | Not Reported | [1][2] |

Potential Molecular Targets and Signaling Pathways

Based on the known biological activities of xerantholide and other sesquiterpene lactones, several potential molecular targets and signaling pathways are of high interest for further investigation. These include key regulators of inflammation and cancer, such as the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.

NF-κB Signaling Pathway